molecular formula C10H17NO3 B15277152 1-Acetyl-4-ethylpiperidine-4-carboxylic acid

1-Acetyl-4-ethylpiperidine-4-carboxylic acid

Cat. No.: B15277152
M. Wt: 199.25 g/mol
InChI Key: NPPITDSUZPEFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-ethylpiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study in scientific research.

Preparation Methods

The synthesis of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Acetyl-4-ethylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often facilitated by reagents like halides or sulfonates.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Acetyl-4-ethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetyl-4-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-Acetyl-4-ethylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    1-Acetylpiperidine-4-carboxylic acid: Similar in structure but lacks the ethyl group.

    4-Ethylpiperidine-4-carboxylic acid: Similar but lacks the acetyl group.

    Piperidine-4-carboxylic acid: The simplest form, lacking both acetyl and ethyl groups.

The presence of both acetyl and ethyl groups in this compound imparts unique properties, making it distinct from its analogs .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

1-acetyl-4-ethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-3-10(9(13)14)4-6-11(7-5-10)8(2)12/h3-7H2,1-2H3,(H,13,14)

InChI Key

NPPITDSUZPEFOV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)C(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.